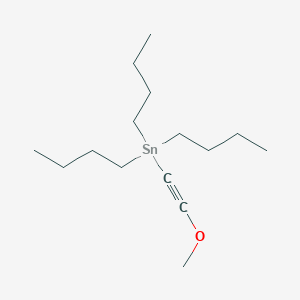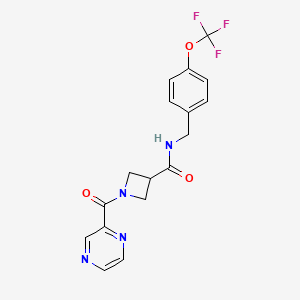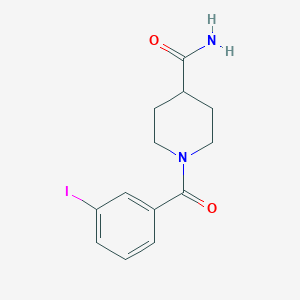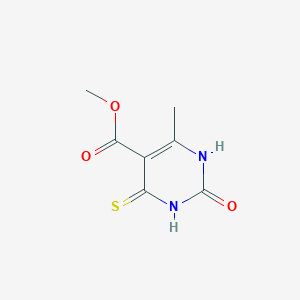
Tributyl(2-methoxyethynyl)stannane
概要
説明
Tributyl(2-methoxyethynyl)stannane, with the chemical formula C15H30OSn , is a stannane compound. It is characterized by a butyl group (composed of four carbon atoms) attached to a tin atom , along with a 2-methoxyethynyl functional group. The compound is commonly used in research applications .
Synthesis Analysis
The synthesis of this compound involves the reaction of tributyltin chloride with 2-methoxyethynyl magnesium bromide . This reaction results in the formation of the desired compound. The synthetic route ensures the introduction of the 2-methoxyethynyl group onto the tin center .
Molecular Structure Analysis
The molecular structure of this compound consists of a central tin atom (Sn ) bonded to three butyl groups (C4H9 ) and one 2-methoxyethynyl group (C3H3O ). The compound adopts a tetrahedral geometry around the tin atom. The 2-methoxyethynyl moiety provides reactivity and specificity in various reactions .
Chemical Reactions Analysis
- Functional group transformations : The compound can undergo substitution reactions, such as halogenation or alkylation, at the tin center .
Physical and Chemical Properties Analysis
科学的研究の応用
Reagent for Heterocyclic Compound Synthesis
Tributyl(2-methoxyethynyl)stannane and similar organotin compounds have been utilized as efficient reagents in the synthesis of various heterocyclic compounds. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related compound, was synthesized and used in 1,3-dipolar cycloaddition reactions with diazomethane, phenylazide, and acetonitrile oxide to produce heterocyclic compounds like pyrazole, triazole, and isoxazole. These heterocyclic compounds have been acknowledged as valuable building blocks for introducing functional groups such as aryl groups or iodine into larger molecular structures (Hanamoto, Hakoshima & Egashira, 2004).
Stereoselective Thermal Reactions
Organotin compounds like this compound have been involved in stereoselective thermal reactions with aldehydes. These reactions are significant for the formation of specific stereochemical configurations in organic compounds. For example, (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane reacts with aldehydes to yield anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. Such reactions are essential for synthesizing specific organic compounds with desired stereochemical properties (Pratt & Thomas, 1989).
作用機序
The precise mechanism of action for Tributyl(2-methoxyethynyl)stannane depends on the specific reaction it is involved in. Generally, it acts as a nucleophile due to the presence of the tin atom and the 2-methoxyethynyl group. Its reactivity allows it to participate in bond-forming processes, making it valuable in synthetic chemistry .
Safety and Hazards
特性
IUPAC Name |
tributyl(2-methoxyethynyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJYWUMTKCDPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2735619.png)
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2735620.png)
![Methyl chloro[(2-nitrophenyl)hydrazono]acetate](/img/structure/B2735622.png)





![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2735631.png)

![N-(2-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2735634.png)
